molecular formula C16H11BrN4O3S2 B2596862 3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868974-54-3

3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2596862
CAS No.: 868974-54-3
M. Wt: 451.31
InChI Key: ACEJRDMMWFPYHX-UHFFFAOYSA-N
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Description

3-Bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a (3-nitrobenzyl)thio group at position 5 and a 3-bromobenzamide moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacophore-rich 1,3,4-thiadiazole scaffold, which is associated with anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-bromo-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3S2/c17-12-5-2-4-11(8-12)14(22)18-15-19-20-16(26-15)25-9-10-3-1-6-13(7-10)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEJRDMMWFPYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 3-nitrobenzyl chloride in the presence of a base.

    Bromination: The bromine atom is introduced by treating the intermediate compound with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide group by reacting the brominated intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a catalyst, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold has been linked to numerous biological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have shown promise as anticancer agents. For example, compounds containing the thiadiazole ring have demonstrated efficacy against various cancer cell lines such as breast (MCF-7), colon (HCT-116), and prostate cancer cells. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .
  • Antimicrobial Properties : Thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. Research has indicated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Antiepileptic Effects : Some thiadiazole derivatives have shown anticonvulsant properties in animal models. The mechanisms often involve the modulation of GABAergic transmission and voltage-gated ion channels, which are crucial for controlling neuronal excitability .

Case Studies

Several studies illustrate the effectiveness of thiadiazole derivatives in various applications:

  • Anticancer Studies : A study involving a series of substituted thiadiazole derivatives demonstrated significant cytotoxicity against human breast cancer cell lines (IC50 values ranging from 0.19 to 0.78 µM). These compounds were found to induce apoptosis through caspase activation .
  • Antimicrobial Research : Research on new thiadiazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be low enough to suggest potential for therapeutic use .
  • Neuropharmacological Studies : In vivo studies assessing the anticonvulsant properties of thiadiazole derivatives indicated that specific compounds provided significant protection against induced seizures in animal models, with protective ratios suggesting favorable safety profiles .

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous 1,3,4-thiadiazole derivatives, focusing on substituents, physical properties, and bioactivity.

Table 1: Substituent and Physical Property Comparison
Compound Name Thiadiazole Substituent (Position 5) Benzamide Substituent (Position 3) Melting Point (°C) Yield (%) Key References
3-Bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Target) (3-Nitrobenzyl)thio Bromo Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy) 132–134 74
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-(2-Isopropyl-5-methylphenoxy) 133–135 88
4-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (3-Nitrobenzyl)thio Chloro Not reported Not reported
3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4e) Pyridin-2-yl Fluoro Not reported Not reported
N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7e) 2-Cyano-3-(4-nitrophenyl)acrylamido None Not reported High

Key Observations :

  • Substituent Effects: The target compound’s (3-nitrobenzyl)thio group distinguishes it from derivatives with simpler alkyl/arylthio groups (e.g., 5h’s benzylthio).
  • Halogen Variations : The bromo substituent in the target compound may confer greater steric hindrance and lipophilicity compared to chloro or fluoro analogs (e.g., 4e), influencing membrane permeability and bioactivity .
  • Heterocyclic Modifications : Pyridine-containing analogs (e.g., 4e) exhibit distinct electronic profiles due to the aromatic nitrogen, which can alter solubility and hydrogen-bonding capacity .
Table 2: Bioactivity Comparison
Compound Class Key Bioactivity Findings References
Target Compound Anticancer activity hypothesized based on nitro and bromo groups (pro-apoptotic potential)
5h (Benzylthio derivative) High yield (88%) suggests synthetic efficiency; bioactivity not specified
7e (Cyanoacrylamide derivative) Demonstrated anticancer activity via pro-apoptotic mechanisms in vitro
8d (Urea-linked derivative) Antifungal activity against Candida albicans (MIC: 2 µg/mL)

Key Insights :

  • Anticancer Potential: The nitro group in the target compound may enhance DNA intercalation or topoisomerase inhibition, akin to nitrated heterocycles in .
  • Antifungal Activity : Urea-linked thiadiazoles (e.g., 8d) show broad-spectrum antifungal effects, suggesting that the target compound’s nitro and bromo groups could be optimized for similar applications .

Biological Activity

The compound 3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole moiety, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12BrN5O2SC_{14}H_{12}BrN_{5}O_{2}S, with a molecular weight of approximately 396.25 g/mol. The presence of the thiadiazole ring and bromine substituent contributes to its biological activity.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study on similar thiadiazole derivatives demonstrated their effectiveness against various bacterial strains. The disc diffusion method was employed to evaluate the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition in mm)
A1Staphylococcus aureus18
A2Escherichia coli20
B1Pseudomonas aeruginosa15
B2Aspergillus niger22

The derivatives showed a range of activities, indicating that modifications in the structure can enhance efficacy against specific pathogens.

Anticancer Activity

1,3,4-thiadiazole derivatives have been investigated for their anticancer potential. A study indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). The structure-activity relationship (SAR) revealed that compounds with electron-withdrawing groups at specific positions enhanced their anticancer activity .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
D1MCF-75.2
D2U-9374.8
D3HeLa6.0

These findings suggest that the compound may possess significant potential as an anticancer agent.

Anticonvulsant Activity

The anticonvulsant properties of compounds containing the thiadiazole scaffold have also been explored. In vivo studies using the maximal electroshock seizure (MES) model demonstrated that certain thiadiazole derivatives provided substantial protection against seizures, suggesting their potential as antiepileptic agents .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundDose (mg/kg)Protection (%)
E110066.67
E220080.00

The results indicate that higher doses correlate with increased protection against seizures, showcasing the therapeutic potential of these compounds.

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